![molecular formula C16H26N2O7 B12904240 Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate CAS No. 53478-26-5](/img/structure/B12904240.png)
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is a complex organic compound with the molecular formula C16H26N2O7 and a molecular weight of 358.39 . This compound is known for its unique structure, which includes an oxazolidinyl ring and a malonate ester group. It is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate typically involves multiple steps, starting with the preparation of the oxazolidinyl ring and the malonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate involves its interaction with specific molecular targets and pathways. The oxazolidinyl ring and malonate ester groups play crucial roles in its reactivity and biological activity. These interactions can lead to the inhibition of certain enzymes or the modulation of cellular pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the oxazolidinyl ring.
Acetamido malonate: Contains an acetamido group but lacks the oxazolidinyl ring.
Oxazolidinone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is unique due to its combination of an oxazolidinyl ring and a malonate ester group.
Propriétés
Numéro CAS |
53478-26-5 |
|---|---|
Formule moléculaire |
C16H26N2O7 |
Poids moléculaire |
358.39 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[4-(2-oxo-1,3-oxazolidin-3-yl)butyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-4-23-13(20)16(17-12(3)19,14(21)24-5-2)8-6-7-9-18-10-11-25-15(18)22/h4-11H2,1-3H3,(H,17,19) |
Clé InChI |
VUIRTWBHRGHKNG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCN1CCOC1=O)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


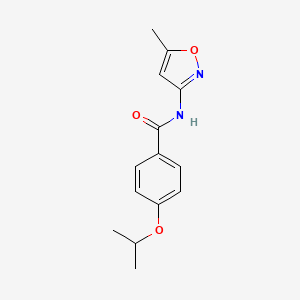
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
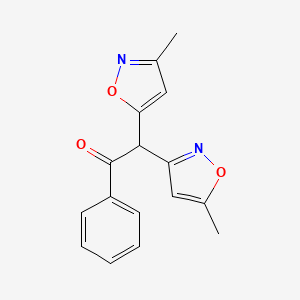
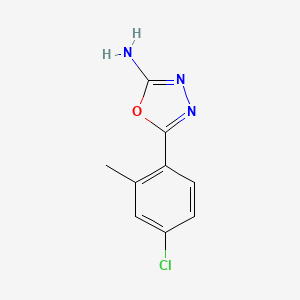
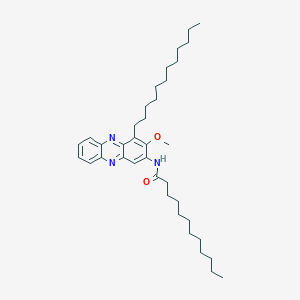
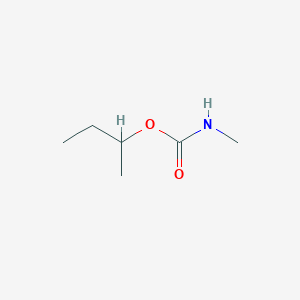
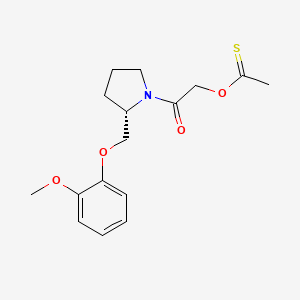
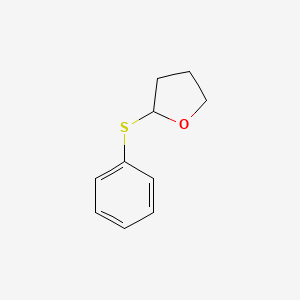
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
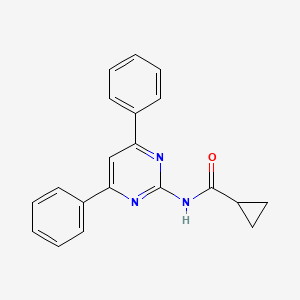


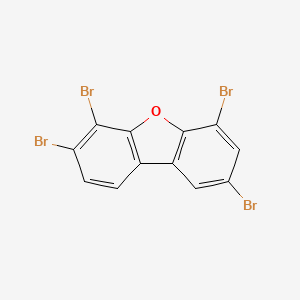
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
